2,4-Dichloro-3-(difluoromethoxy)phenylacetonitrile

Agrochemical Herbicide Positional Isomer

Sourcing halogenated phenylacetonitriles with precise substitution patterns often leads to supply gaps that stall SAR campaigns. This compound resolves that bottleneck: a 95% pure building block featuring the 3-difluoromethoxy group. • Enables exploration of unique herbicide chemotypes beyond the commercial 5-isomer. • Confers superior lipophilicity and metabolic stability vs. non-fluorinated analogs. • Standardized 95% purity backed by batch QC, supporting reproducible agrochemical & medicinal chemistry R&D.

Molecular Formula C9H5Cl2F2NO
Molecular Weight 252.04 g/mol
CAS No. 1803819-08-0
Cat. No. B1413270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-3-(difluoromethoxy)phenylacetonitrile
CAS1803819-08-0
Molecular FormulaC9H5Cl2F2NO
Molecular Weight252.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1CC#N)Cl)OC(F)F)Cl
InChIInChI=1S/C9H5Cl2F2NO/c10-6-2-1-5(3-4-14)7(11)8(6)15-9(12)13/h1-2,9H,3H2
InChIKeyIGOPTOOETCAJSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-3-(difluoromethoxy)phenylacetonitrile: Overview


2,4-Dichloro-3-(difluoromethoxy)phenylacetonitrile (CAS 1803819-08-0) is a halogenated aromatic nitrile with the molecular formula C9H5Cl2F2NO and a molecular weight of 252.04 g/mol . It is a synthetic intermediate primarily utilized in the development of agrochemicals and pharmaceuticals , where its dichloro and difluoromethoxy substituents can modulate electronic properties, lipophilicity, and metabolic stability . The compound is commercially available with a typical purity specification of 95% .

Halogenated aromatic nitrile intermediate for agrochemical and pharmaceutical R&D
3-difluoromethoxy and 2,4-dichloro substitution pattern designed for SAR exploration
Research-grade purity specification supports early-stage synthesis and lead optimization

Why This Intermediate Cannot Be Replaced by Simpler Analogs


Direct substitution of 2,4-Dichloro-3-(difluoromethoxy)phenylacetonitrile with simpler phenylacetonitrile derivatives (e.g., unsubstituted phenylacetonitrile or 2,4-dichlorophenylacetonitrile) is not chemically equivalent due to the unique electronic and steric contributions of the 3-difluoromethoxy group . This moiety is known to significantly enhance metabolic stability and alter lipophilicity compared to non-fluorinated or methoxy analogs , which can be critical for the downstream performance of the final agrochemical or pharmaceutical active ingredient. Therefore, procurement decisions must be based on the specific substitution pattern to ensure the fidelity of the synthetic route and the biological profile of the target molecule .

Non-fluorinated analogs may not replicate metabolic stability
The 3-difluoromethoxy group critically modulates metabolic stability and lipophilicity; replacing it with hydrogen or methoxy (e.g., 2,4-dichlorophenylacetonitrile) may alter downstream profile and lead to different ADME behavior.
Positional isomer (5-OCF2H) is a distinct commercial herbicide
Substituting with the 5-difluoromethoxy positional isomer (Diflufenican) introduces a different target interaction and herbicidal spectrum; the 3-isomer represents a separate research entity for novel SAR.
Simpler phenylacetonitriles compromise synthetic route fidelity
Unsubstituted or singly substituted phenylacetonitriles lack the steric and electronic properties required to maintain the intended synthetic pathway and biological profile of the final active ingredient.

Differentiation from Structural Analogs


Positional Isomerism and Herbicidal Selectivity

While direct quantitative data for 2,4-Dichloro-3-(difluoromethoxy)phenylacetonitrile is limited in the open literature, a critical differentiation point lies in its positional isomerism relative to 2,4-Dichloro-5-(difluoromethoxy)phenylacetonitrile (CAS 1806352-84-0), which is known as the commercial herbicide Diflufenican . The shift of the difluoromethoxy group from the 5-position to the 3-position fundamentally alters the compound's interaction with biological targets, such as phytoene desaturase, and its overall physicochemical profile . This positional change can lead to differences in weed control spectrum, crop safety, and environmental fate , making the 3-isomer a distinct entity for research and potential application development.

Positional Isomerism
Cross-study comparable
Target: 3-difluoromethoxy
Comparator: 5-difluoromethoxy (Diflufenican, commercial herbicide)
Distinct chemical space for herbicide SAR exploration
Positional change leads to different weed spectrum and crop safety profile
Agrochemical Herbicide Positional Isomer

Metabolic Stability Advantage of Difluoromethoxy Group

The incorporation of a difluoromethoxy (-OCF2H) group is a well-established strategy in medicinal and agrochemical chemistry to improve metabolic stability. This moiety is known to block sites susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially increasing the in vivo half-life of drug candidates . While specific in vitro or in vivo data for 2,4-Dichloro-3-(difluoromethoxy)phenylacetonitrile itself are not publicly available, its structure incorporates this feature, suggesting a potential advantage in metabolic stability over non-fluorinated analogs such as 2,4-Dichlorophenylacetonitrile (CAS 6306-60-1) . This class-level inference is a key differentiator for researchers prioritizing compounds with enhanced metabolic profiles.

Metabolic Stability
Class-level inference
-OCF2H group predicted to block oxidative metabolism vs non-fluorinated analog (2,4-dichlorophenylacetonitrile)
Supports lead optimization in drug and agro discovery
In silico inference; requires in vitro/in vivo confirmation
Medicinal Chemistry Metabolic Stability Drug Design

Lipophilicity Modulation vs. Non-Fluorinated Analogs

The difluoromethoxy group is known to increase lipophilicity compared to a methoxy group, which can influence membrane permeability and bioavailability . While experimental logP values for the target compound are not reported, a calculated comparison using in silico tools (e.g., ChemAxon, ACD/Labs) would reveal a higher logP for 2,4-Dichloro-3-(difluoromethoxy)phenylacetonitrile relative to 2,4-Dichloro-3-methoxyphenylacetonitrile. This difference in lipophilicity can be a critical parameter in the design of compounds intended to cross biological membranes or interact with hydrophobic binding pockets.

Lipophilicity Modulation
Class-level inference
Predicted higher logP vs 2,4-dichloro-3-methoxyphenylacetonitrile
Relevant for membrane permeability and cell penetration design
Calculated property; experimental logP not reported
Physicochemical Properties Lipophilicity ADME

Commercial Purity and Availability Benchmarking

A practical differentiator for procurement is the compound's commercial availability and purity specification. 2,4-Dichloro-3-(difluoromethoxy)phenylacetonitrile is offered by multiple vendors with a standard purity of 95% , which is comparable to its positional isomer 2,4-Dichloro-5-(difluoromethoxy)phenylacetonitrile (also 95%) . However, the 3-isomer may have different lead times, pricing, and packaging options, which can influence sourcing decisions for time-sensitive projects. This parity in purity ensures that the compound meets standard research-grade requirements, while its distinct CAS number guarantees the correct regioisomer is procured.

Purity & Availability
Head-to-head
Target purity: 95%
Comparator (5-isomer): 95%
Equivalent research-grade purity; supply chain factors may differ
Vendor specifications; lead times and pricing vary
Procurement Supply Chain Purity Specification

Optimal Use Cases in R&D and Scale-Up


Exploratory Agrochemical SAR for Novel Herbicides

This compound serves as a key intermediate for the synthesis of novel phenylacetonitrile-based herbicides. Its distinct 3-difluoromethoxy substitution pattern allows researchers to explore structure-activity relationships (SAR) divergent from the commercial 5-isomer, potentially leading to herbicides with unique weed control spectra or improved crop safety profiles .

Building Block for Metabolically Stable Drug Candidates

Given the known metabolic stability advantages conferred by the difluoromethoxy group , this compound is an ideal building block for medicinal chemists designing new chemical entities with enhanced in vivo half-lives. It can be incorporated into lead compounds targeting enzymes or receptors where oxidative metabolism is a concern.

Chemical Probe Development with Enhanced Cell Permeability

The increased lipophilicity predicted for this compound, relative to non-fluorinated analogs , makes it a suitable precursor for the synthesis of cell-permeable chemical probes. This property is valuable for target engagement studies and cellular imaging applications where membrane penetration is required.

Application
Selection Property
Validation Focus
Agrochemical SAR for novel herbicides
Positional isomer distinctness (3- vs 5-OCF2H)
Weed control spectrum and crop safety profiling
Metabolically stable drug candidate synthesis
Difluoromethoxy substitution for metabolic stability
Microsomal stability and CYP inhibition assays
Cell-permeable chemical probe development
Predicted enhanced lipophilicity
Membrane permeability assays (e.g., PAMPA, Caco-2)
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